molecular formula C15H20BrNO2 B2979294 Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate CAS No. 148729-12-8

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Cat. No.: B2979294
CAS No.: 148729-12-8
M. Wt: 326.234
InChI Key: PQIQRGHWBIXCRP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-bromobenzyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then esterified with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic or basic aqueous solutions, typically hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or dehalogenated products.

    Hydrolysis: Carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Properties

IUPAC Name

ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIQRGHWBIXCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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